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molecular formula C10H12O3 B166137 Ethyl 4-methoxybenzoate CAS No. 94-30-4

Ethyl 4-methoxybenzoate

Cat. No. B166137
M. Wt: 180.2 g/mol
InChI Key: FHUODBDRWMIBQP-UHFFFAOYSA-N
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Patent
US06432988B1

Procedure details

Ethyl 4-hydroxybenzoate (15.0 g, 0.09 mol) is stirred into an initial mixture of KOH (6.3 g, 0.11 mol) in dist. water (60 ml) under protective gas. Dimethyl sulfate (8.8 ml, 0.09 mol) is added dropwise to the clear solution with stirring and ice-cooling such that the temperature does not exceed 15° C. After addition is complete, the cooling is removed, and to complete the reaction the reaction mixture is stirred at RT for 45 min and under reflux for 2 h, then cooled to RT. The deposited oil is taken up in diethyl ether (50 ml). The aqueous phase separated off is extracted with diethyl ether (150 ml), and the ethereal extracts obtained are combined, washed with sodium hydroxide solution (10% strength, 50 ml) and with saturated NaCl solution, dried over Na2SO4 sicc. and concentrated in vacuo: colorless oil, yield: 15.7 g (97%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
8.8 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[OH-].[K+].O.S(OC)(O[CH3:20])(=O)=O>C(OCC)C>[CH3:20][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
8.8 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooling such that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 15° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the cooling is removed
CUSTOM
Type
CUSTOM
Details
the reaction the reaction mixture
STIRRING
Type
STIRRING
Details
is stirred at RT for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase separated off
EXTRACTION
Type
EXTRACTION
Details
is extracted with diethyl ether (150 ml)
CUSTOM
Type
CUSTOM
Details
the ethereal extracts obtained
WASH
Type
WASH
Details
washed with sodium hydroxide solution (10% strength, 50 ml) and with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 sicc
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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